

Ea-230: An In-depth Technical Guide on its Therapeutic Potential

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Compound of Interest

Compound Name: Ea-230

Cat. No.: B1671030

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Introduction

Ea-230 is a synthetic linear tetrapeptide (Alanine-Glutamine-Glycine-Valine) derived from the beta-chain of the human chorionic gonadotropin (β -hCG) hormone.[1] It has emerged as a promising therapeutic agent with demonstrated immunomodulatory and renoprotective properties in both preclinical and clinical studies. This technical guide provides a comprehensive overview of the key studies on the therapeutic potential of **Ea-230**, with a focus on quantitative data, experimental protocols, and its proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data from clinical studies investigating **Ea-230**.

Table 1: Pharmacokinetic Parameters of Ea-230 in Healthy Volunteers (Phase I Study)

Dosage Group	Cmax (ng/mL)	AUC0-last (ng*h/mL)	Volume of Distribution (L/kg)	Clearance Rate (L/h/kg)	Half-life (hours)
Single Dose					
1 mg/kg	N/A	N/A	N/A	N/A	N/A
3 mg/kg	N/A	N/A	N/A	N/A	N/A
10 mg/kg	N/A	N/A	N/A	N/A	N/A
30 mg/kg	N/A	N/A	N/A	N/A	N/A
Multiple Dose					
10 mg/kg (thrice daily)	N/A	N/A	N/A	N/A	N/A
20 mg/kg (thrice daily)	N/A	N/A	N/A	N/A	N/A
30 mg/kg (thrice daily)	N/A	N/A	N/A	N/A	N/A
Continuous Infusion					
15 mg/kg/hour for 2h	N/A	N/A	N/A	N/A	N/A
30 mg/kg/hour for 2h	N/A	N/A	N/A	N/A	N/A
90 mg/kg/hour for 2h	>136% increase	>137% increase	2.2 (1.3-3.8)	N/A	0.17 (0.12-0.24)

Data for single and multiple dose groups were not detailed in the provided search results. Cmax and AUC0-last for the highest continuous infusion dose showed more than proportional

increases.

Table 2: Efficacy of Ea-230 in a Phase IIa Study
(Experimental Human Endotoxemia)

Parameter	Placebo	Ea-230 (highest dose)	% Reduction	p-value
Inflammatory Mediators				
IL-6	N/A	N/A	48%	< 0.01
IL-8	N/A	N/A	28%	< 0.01
IL-1 Receptor Antagonist	N/A	N/A	33%	< 0.01
Monocyte Chemoattractant Protein-1	N/A	N/A	28%	< 0.01
Macrophage Inflammatory Protein-1α	N/A	N/A	14%	< 0.01
Macrophage Inflammatory Protein-1β	N/A	N/A	16%	< 0.01
Vascular Cell Adhesion Protein-1	N/A	N/A	19%	< 0.01
Clinical Symptoms				
Peak Fever (°C)	1.8 ± 0.1	1.3 ± 0.2	N/A	< 0.05
Peak Symptom Score	7.4 ± 1.0	4.0 ± 1.2	N/A	< 0.05

Table 3: Efficacy of Ea-230 in Cardiac Surgery Patients (Phase II Study - NCT03145220)

Parameter	Placebo Group	Ea-230 Group	p-value
Renal Function			
Increase in GFR (iohexol) (mL/min/1.73 m ²)	16 ± 2	19 ± 2	0.13
Increase in eGFR (creatinine) (mL/min/1.73 m ²)	2 ± 1	6 ± 1	0.01
"Injury" Stage of AKI	18%	7%	0.07
Cardiovascular & Other Outcomes			
Fluid Balance (mL)	605 ± 103	217 ± 108	0.01
Hospital Length of Stay (days)	10 (8-12)	8 (7-11)	0.001
IL-6 Plasma Concentration (AUC pg/mL × hr)	2680 (2090-3570)	2730 (1968-3760)	0.80

Key Experimental Protocols

Experimental Human Endotoxemia Model

This model is utilized to study the systemic inflammatory response in a controlled setting.

- Objective: To investigate the safety, efficacy, and pharmacokinetics of **Ea-230** under systemic inflammatory conditions.
- Study Design: Double-blind, placebo-controlled, randomized clinical trial in healthy volunteers.

- Procedure:
 - Volunteers are administered 2 ng/kg of E. coli endotoxin intravenously (IV) to induce a transient systemic inflammatory response.
 - Immediately following endotoxin administration, a continuous 2-hour IV infusion of either **Ea-230** or placebo is initiated.
 - Blood samples are collected at various time points to measure levels of circulating cytokines and adhesion molecules.
 - Physiological parameters such as body temperature and clinical symptoms (flu-like symptoms) are monitored.
 - Renal function is assessed using the plasma clearance of iohexol.

Cardiac Surgery with Cardiopulmonary Bypass (NCT03145220)

This study evaluates the safety and efficacy of **Ea-230** in a clinical setting of major surgery-induced inflammation.

- Objective: To determine the safety and efficacy of **Ea-230** in patients undergoing on-pump cardiac surgery.
- Study Design: Double-blinded, placebo-controlled, randomized study.
- Participants: Patients undergoing an on-pump coronary artery bypass procedure with or without concomitant valve surgery.
- Intervention:
 - Patients are randomized to receive either **Ea-230** (90 mg/kg/hr) or a matching placebo.
 - The study drug is administered as a continuous IV infusion starting from the surgical incision until the end of cardiopulmonary bypass, with a maximum infusion duration of 4 hours.

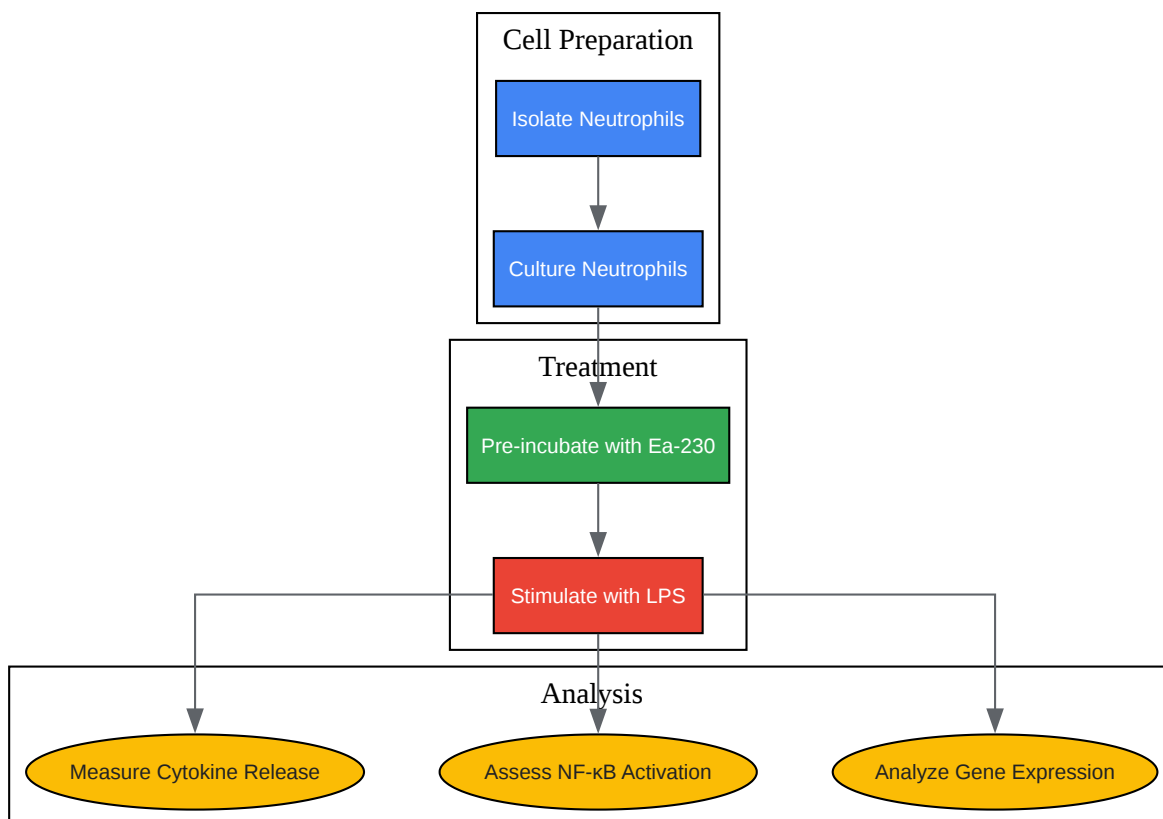
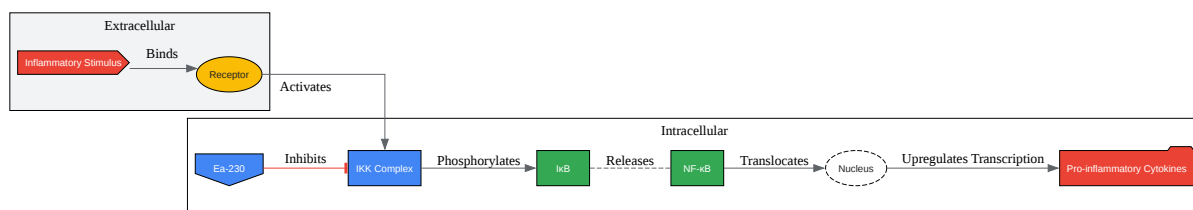
- Primary Endpoint: Safety and tolerability, assessed by monitoring vital signs, routine laboratory variables, and the frequency of adverse events.
- Secondary Endpoints:
 - Immunomodulatory effects: Measured by the area under the plasma concentration-time curve for inflammatory mediators such as IL-6, IL-8, and TNF- α .
 - Renal function: Assessed by glomerular filtration rate (GFR) and incidence of acute kidney injury (AKI).
 - Cardiovascular effects: Monitored through fluid balance and the use of vasoactive agents.
 - Clinical outcomes: Including hospital length of stay.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanism of **Ea-230** is not yet fully elucidated, preclinical and clinical data suggest that its immunomodulatory effects are mediated through the attenuation of the pro-inflammatory response, particularly by affecting neutrophil function. It is hypothesized that **Ea-230** interferes with key inflammatory signaling pathways within immune cells.

Hypothesized Anti-Inflammatory Signaling Pathway Modulated by Ea-230

The following diagram illustrates a plausible mechanism by which **Ea-230** may exert its anti-inflammatory effects by inhibiting the NF- κ B signaling pathway, a central regulator of inflammation.



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References

- 1. medchemexpress.com [medchemexpress.com]
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